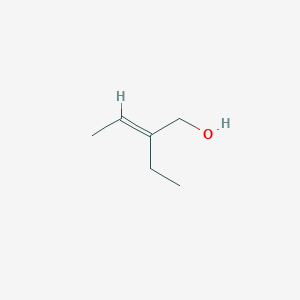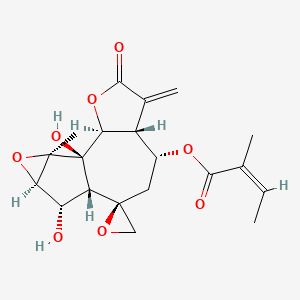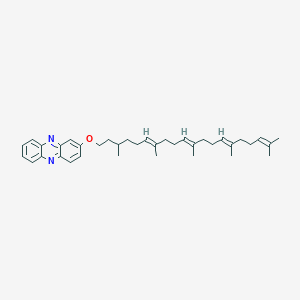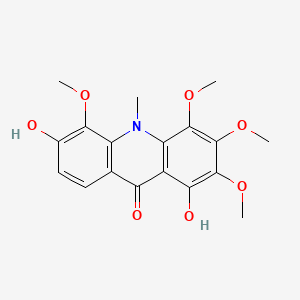
Glyfoline
Overview
Description
Glyfoline is an antineoplastic 9-acridone alkaloid isolated from the plant Glycosmis citrifolia. This natural product has demonstrated potent antitumor activity in various studies, particularly in mice bearing murine and human solid tumors. This compound has been shown to arrest the cell cycle at the G2/M phase and induce apoptosis in cancer cells by targeting mitochondria and releasing cytochrome c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glyfoline involves the extraction of the compound from Glycosmis citrifolia. The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature. the general process involves the isolation of the alkaloid from the plant material using solvent extraction and chromatographic techniques.
Industrial Production Methods: Industrial production of this compound would likely follow similar extraction and purification methods as those used in laboratory settings. The scalability of these methods would depend on the availability of the plant material and the efficiency of the extraction process.
Chemical Reactions Analysis
Types of Reactions: Glyfoline undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological activity.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Glyfoline has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Biology: this compound’s ability to induce mitotic arrest and apoptosis makes it a valuable tool for studying cell cycle regulation and apoptosis mechanisms.
Medicine: this compound’s antitumor activity has been extensively researched, with studies showing its potential as a therapeutic agent for treating various cancers
Industry: this compound’s bioactivity may have applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Glyfoline exerts its effects by altering the function of mitotic spindles, leading to mitotic arrest and apoptosis in cancer cells. It induces spindle abnormalities, chromosome mis-segregation, and asymmetric cell division. This compound does not inhibit or stabilize tubulin polymerization in vivo but significantly induces caspase-9 activation and poly(ADP-ribose) polymerase cleavage, leading to apoptosis .
Comparison with Similar Compounds
Acridine: Like Glyfoline, acridine is known for its antitumor activity and ability to intercalate within DNA.
Acridone: Acridone derivatives share structural similarities with this compound and exhibit a range of bioactivities, including anticancer properties.
Uniqueness of this compound: this compound’s unique ability to induce mitotic arrest and apoptosis through spindle abnormalities and its specific targeting of mitochondria distinguish it from other similar compounds. Its potent antitumor activity and the ability to arrest the cell cycle at the G2/M phase make it a valuable compound for cancer research and potential therapeutic applications .
Properties
IUPAC Name |
1,6-dihydroxy-2,3,4,5-tetramethoxy-10-methylacridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO7/c1-19-11-8(6-7-9(20)15(11)23-2)13(21)10-12(19)16(24-3)18(26-5)17(25-4)14(10)22/h6-7,20,22H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSANOPPEBGTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2OC)O)C(=O)C3=C1C(=C(C(=C3O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231706 | |
| Record name | Glyfoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82354-35-6 | |
| Record name | Glyfoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082354356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyfoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2S,3S)-2,3-dimethylaziridin-1-yl]-3-(2-nitroimidazol-1-yl)propan-2-ol](/img/structure/B1232971.png)
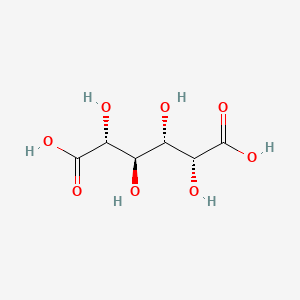

![[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]urea](/img/structure/B1232974.png)
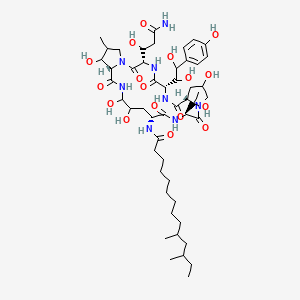
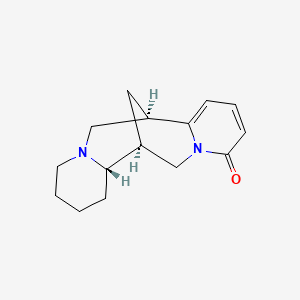

![(S)-2-((E)-(S)-1-{(S)-1-Carboxy-2-[4-(3-methyl-but-2-enyloxy)-phenyl]-ethylcarbamoyl}-10-oxo-heptadec-2-enyl)-2-hydroxy-succinic acid](/img/structure/B1232982.png)
